molecular formula C16H18N2OS B5511304 2-amino-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-amino-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B5511304
M. Wt: 286.4 g/mol
InChI Key: BXZIRESGYSDWFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound is typically performed using the Gewald reaction, a multicomponent reaction involving ketones, cyanoacetates, and sulfur to create thiophene derivatives. For instance, 2-amino thiophene derivatives are synthesized starting from specific acetamides or cyanoacetates, then undergoing condensation and sulfuration processes (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like X-ray diffraction, IR, NMR, and MS spectral data. The structure is typically stabilized by hydrogen bond interactions. For example, derivatives of thiophene carboxamide have been analyzed to reveal how they crystallize and the nature of their molecular interactions (Sharma et al., 2016).

Chemical Reactions and Properties

These thiophene derivatives participate in various chemical reactions, including condensation with aryl aldehydes to yield Schiff bases, reflecting a versatile reactivity pattern. These reactions are often influenced by their core thiophene structure, leading to diverse biological activities. The reactions typically involve nucleophilic substitution, cyclization, and interaction with different organic reagents (Bhattacharjee, Saravanan, & Mohan, 2011).

Physical Properties Analysis

The physical properties, including the crystalline structure and melting points, depend on specific substituents and the overall molecular configuration. These properties are crucial for determining the compound's suitability in various applications, including its solubility, stability, and reactivity.

Chemical Properties Analysis

Chemically, 2-amino thiophene derivatives exhibit a range of activities, from antimicrobial to anti-inflammatory, due to their structural variability and the presence of functional groups that interact with biological systems. The chemical properties are significantly influenced by the thiophene core and the attached functional groups, dictating their reactivity and interaction with different biological targets (Kumar, Anupama, & Khan, 2008).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on the specific compound and its biological target. For example, some thiophene derivatives have been found to inhibit the interaction between KEAP1 and NRF2, leading to the activation of NRF2 .

Safety and Hazards

The safety and hazards of a specific thiophene derivative would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

Thiophene derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-amino-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-9-6-7-12(10(2)8-9)18-16(19)14-11-4-3-5-13(11)20-15(14)17/h6-8H,3-5,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZIRESGYSDWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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